2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound “2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex carbohydrate derivative. This compound is characterized by multiple hydroxyl groups and glycosidic linkages, making it a highly functional molecule in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the stepwise glycosylation of monosaccharide units. Each glycosylation step requires the activation of the hydroxyl group of one sugar and the nucleophilic attack by another sugar molecule. Common reagents used in these reactions include glycosyl donors like trichloroacetimidates and glycosyl acceptors. The reaction conditions often involve the use of Lewis acids such as boron trifluoride etherate to catalyze the formation of glycosidic bonds.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis, where specific glycosyltransferases catalyze the formation of glycosidic bonds. This method is advantageous due to its high specificity and efficiency under mild conditions. Additionally, microbial fermentation processes can be employed to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy sugars.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or nitric acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Deoxy sugars.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in cell signaling and recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of biodegradable materials and as a stabilizer in food products.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can influence various cellular processes, including cell adhesion, signaling, and immune responses. The molecular targets include glycoproteins and glycolipids on the cell surface, which mediate the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
Cellobiose: A disaccharide with similar glycosidic linkages but fewer hydroxyl groups.
Maltose: Another disaccharide with a different glycosidic bond configuration.
Sucrose: A common disaccharide with distinct structural features.
Uniqueness
The compound’s uniqueness lies in its highly branched structure and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological functions. Unlike simpler disaccharides, this compound can participate in more complex biochemical interactions and has broader applications in various fields.
Properties
IUPAC Name |
2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(35)13(37)19(43)28(50-6)55-24-9(4-34)52-27(21(45)16(24)40)48-5-10-25(56-29-20(44)14(38)12(36)7(2-32)51-29)17(41)22(46)30(53-10)54-23-8(3-33)49-26(47)18(42)15(23)39/h6-47H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGFVAGNIYUEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)O)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864174 |
Source
|
Record name | Hexopyranosyl-(1->4)-[hexopyranosyl-(1->4)hexopyranosyl-(1->6)]hexopyranosyl-(1->4)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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